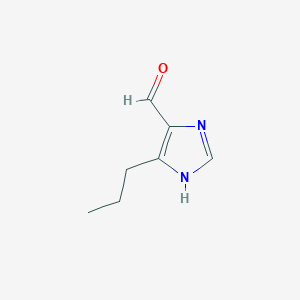

1h-Imidazole-5-carboxaldehyde, 4-propyl-

Overview

Description

“1h-Imidazole-5-carboxaldehyde, 4-propyl-” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 g/mol . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for “1h-Imidazole-5-carboxaldehyde, 4-propyl-” is 1S/C7H10N2O/c1-2-3-6-7(4-10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9) . This indicates that the compound contains seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom .Physical and Chemical Properties Analysis

“1h-Imidazole-5-carboxaldehyde, 4-propyl-” is a white to yellow solid . It has a molecular weight of 138.17 g/mol .Scientific Research Applications

Synthesis of Biologically Active Compounds

4(5)-Chloro-imidazole-5(4)-carboxaldehyde derivatives, closely related to 1H-Imidazole-5-carboxaldehyde, 4-propyl-, are crucial precursors in the preparation of biologically active compounds. A novel and efficient method for synthesizing these compounds has been developed, suitable for large-scale use and flexible for preparing analogs (Davood, Alipour, & Shafiee, 2008).

Microwave-Assisted Electrocyclization

Diversely functionalized imidazole-4-carboxylates, related to 1H-Imidazole-5-carboxaldehyde, 4-propyl-, were synthesized through microwave-assisted 1,5-eletrocyclization. This method allowed for good yields and modulation of substituents, enhancing the versatility of imidazole derivatives in various applications (Preti et al., 2010).

Fluorescence Sensing

Novel lanthanide(III)-organic frameworks, featuring dimethylphenyl imidazole dicarboxylate, akin to 1H-Imidazole-5-carboxaldehyde, 4-propyl-, have been synthesized. These frameworks exhibit sensitive fluorescence responses to benzaldehyde-based derivatives, making them potential fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).

Continuous Production of Pharmaceuticals

The continuous flow synthesis of 1H-4-substituted imidazoles, including those related to 1H-Imidazole-5-carboxaldehyde, 4-propyl-, is significant for the production of NS5A inhibitors like daclatasvir. This method highlights the importance of high-temperature operation for achieving high purity in desired imidazoles (Carneiro, Gutmann, Souza, & Kappe, 2015).

One-Pot Synthesis of Imidazoles

A series of 2,4,5-trisubstituted-imidazoles, akin to 1H-Imidazole-5-carboxaldehyde, 4-propyl-, were synthesized efficiently in a one-pot procedure. This showcases the versatility of imidazole compounds in various chemical syntheses (Magyar & Hell, 2018).

Fluorescent Probe for Cysteine and Homocysteine

4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde 1, related to 1H-Imidazole-5-carboxaldehyde, 4-propyl-, was developed as a fluorescent probe for cysteine and homocysteine. This highlights the use of imidazole derivatives in biochemical sensing and diagnostics (Lin et al., 2008).

Corrosion Inhibition

Imidazole-based molecules, including derivatives of 1H-Imidazole-5-carboxaldehyde, 4-propyl-, have been studied for their efficacy in inhibiting corrosion of carbon steel in acidic mediums. This application demonstrates the utility of imidazole derivatives in industrial and engineering contexts (Costa et al., 2021).

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, suggesting that this compound may have multiple potential targets .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, which could provide a basis for understanding the potential interactions of this compound .

Properties

IUPAC Name |

5-propyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-6-7(4-10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSGWEZTYITIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=CN1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722721.png)

![Ethyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2722723.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722731.png)

![3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2722733.png)

![N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)

![Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate](/img/structure/B2722736.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine](/img/structure/B2722738.png)

![N-cycloheptyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2722739.png)

![1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2722740.png)

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2722742.png)